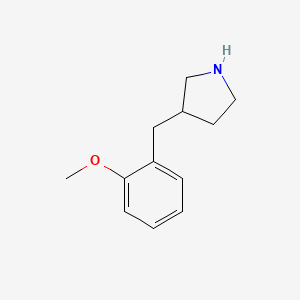

3-(2-Methoxybenzyl)pyrrolidine

説明

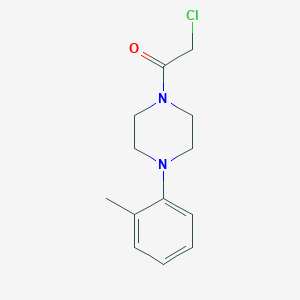

3-(2-Methoxybenzyl)pyrrolidine is a chemical compound with the molecular formula C12H17NO . It is a pale-yellow to yellow-brown solid . The IUPAC name for this compound is this compound .

Molecular Structure Analysis

The molecular structure of this compound consists of a five-membered pyrrolidine ring, which is a nitrogen heterocycle . This structure is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization .Physical And Chemical Properties Analysis

This compound is a pale-yellow to yellow-brown solid . It has a molecular weight of 281.31 . The storage temperature is 2-8°C .科学的研究の応用

Visible-Light-Mediated Iminyl Radical Generation

A study by Usami et al. (2018) demonstrates the generation of iminyl radicals from benzyl oxime ether, facilitating the synthesis of pyrroline via hydroimination cyclization. This process underscores the utility of 3-(2-methoxybenzyl)pyrrolidine derivatives in radical-mediated transformations under visible-light irradiation, highlighting their potential in organic synthesis and material science Usami et al., 2018.

Anti-Alzheimer's Activity

Research by Gupta et al. (2020) explores N-benzylated pyrrolidin-2-one derivatives for their anti-Alzheimer's activity. The study bases its design on the structure-activity relationship of donepezil, a major drug for Alzheimer's disease management, to synthesize compounds with potential therapeutic effects. This emphasizes the role of this compound derivatives in the development of novel treatments for neurodegenerative diseases Gupta et al., 2020.

Antitubercular Activity

A study on the synthesis and evaluation of Mannich bases of imidazo[2,1-b][1,3,4]thiadiazoles by Badiger and Khazi (2013) identifies pyrrolidine derivatives as potent antitubercular agents. This work showcases the importance of this compound in the development of new antitubercular compounds, contributing to the fight against tuberculosis Badiger & Khazi, 2013.

Chemical Structure and Conformation Analysis

The crystal structure analysis of various pyrrolidine derivatives by Gasser and Stoeckli-Evans (2004) provides insights into their molecular configurations and interactions. This research aids in understanding the chemical behavior and potential applications of this compound derivatives in materials science and molecular engineering Gasser & Stoeckli-Evans, 2004.

Synthesis of Bioactive Compounds

Belveren et al. (2018) investigate the transformation of pyrrolidino[3,4-c]pyrrolidines to more bioactive pyrrolidino[3,4-b]pyrrolidines, evaluating their antibacterial and antimycobacterial activities. This underscores the potential of this compound derivatives in synthesizing bioactive molecules for pharmaceutical applications Belveren et al., 2018.

Safety and Hazards

The safety information for 3-(2-Methoxybenzyl)pyrrolidine indicates that it is potentially harmful if swallowed or inhaled . It may cause skin burns and eye damage . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .

将来の方向性

Pyrrolidine derivatives, including 3-(2-Methoxybenzyl)pyrrolidine, have potential in drug discovery due to their versatile scaffold . They can be used to obtain compounds for the treatment of human diseases . Future research may focus on the design of new pyrrolidine compounds with different biological profiles .

作用機序

Target of Action

It is known that pyrrolidine derivatives can interact with a variety of biological targets . For instance, a similar compound, 3-(3-methoxybenzyl)-1H-pyrrolo [2,3-b]pyridine, has been found to interact with the Fibroblast growth factor receptor 1 (FGFR1) in humans .

Mode of Action

The pyrrolidine ring is a common feature in many biologically active compounds and is known to contribute to the stereochemistry of the molecule . The spatial orientation of substituents on the pyrrolidine ring can lead to different biological profiles due to the different binding modes to enantioselective proteins .

Pharmacokinetics

The introduction of heteroatomic fragments in these molecules is a common strategy for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .

Result of Action

The pyrrolidine ring is a common feature in many biologically active compounds and is known to contribute to the stereochemistry of the molecule .

Action Environment

It is known that the physicochemical properties of pyrrolidine derivatives can be influenced by environmental factors .

生化学分析

Biochemical Properties

3-(2-Methoxybenzyl)pyrrolidine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, the pyrrolidine ring in this compound is known to interact with enzymes such as carbonic anhydrase, which is involved in regulating pH and ion balance in cells . The methoxybenzyl group may also contribute to the compound’s binding affinity and specificity towards certain proteins, enhancing its potential as a biochemical tool.

Cellular Effects

This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of signaling molecules such as kinases and phosphatases, leading to changes in downstream signaling pathways . Additionally, this compound may alter gene expression patterns by interacting with transcription factors or epigenetic regulators, thereby impacting cellular functions such as proliferation, differentiation, and apoptosis .

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. The compound can bind to specific enzymes or receptors, leading to inhibition or activation of their activity. For instance, this compound may inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalysis . Alternatively, it may activate enzymes by inducing conformational changes that enhance their catalytic efficiency. These interactions can result in changes in gene expression, protein function, and cellular behavior .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound may change over time due to factors such as stability, degradation, and long-term effects on cellular function. The compound’s stability can be influenced by environmental conditions such as temperature, pH, and exposure to light . Over time, this compound may undergo degradation, leading to the formation of metabolites with different biochemical properties. Long-term exposure to the compound in in vitro or in vivo studies may result in cumulative effects on cellular function, including alterations in cell viability, proliferation, and differentiation .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects such as enhanced enzyme activity or improved cellular function . At high doses, it may cause toxic or adverse effects, including cellular damage, inflammation, or organ dysfunction . Threshold effects may also be observed, where the compound’s effects become significant only above a certain concentration. Understanding the dosage-response relationship is crucial for determining the optimal dosage for therapeutic or research applications .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound may be metabolized by enzymes such as cytochrome P450, leading to the formation of metabolites with different biochemical properties . These metabolites may further participate in metabolic flux, influencing the levels of other metabolites and overall cellular metabolism. Understanding the metabolic pathways of this compound is essential for predicting its pharmacokinetics and potential interactions with other compounds .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound may be transported across cell membranes by specific transporters, influencing its intracellular concentration and localization . Binding proteins may also facilitate the compound’s distribution within tissues, affecting its accumulation and activity. Understanding the transport and distribution mechanisms of this compound is crucial for optimizing its delivery and efficacy in therapeutic or research applications .

Subcellular Localization

The subcellular localization of this compound can influence its activity and function. The compound may be targeted to specific cellular compartments or organelles by targeting signals or post-translational modifications . For instance, this compound may be localized to the nucleus, where it can interact with transcription factors and influence gene expression . Alternatively, it may be targeted to the mitochondria, affecting cellular metabolism and energy production.

特性

IUPAC Name |

3-[(2-methoxyphenyl)methyl]pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO/c1-14-12-5-3-2-4-11(12)8-10-6-7-13-9-10/h2-5,10,13H,6-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UROIFXYGKPQQPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CC2CCNC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10394245 | |

| Record name | 3-(2-METHOXYBENZYL)PYRROLIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10394245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

191800-50-7 | |

| Record name | 3-(2-METHOXYBENZYL)PYRROLIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10394245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 6-amino-4-(4-hydroxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carboxylate](/img/structure/B1351804.png)

![4-chloro-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1351813.png)

![5-(4-Chlorophenyl)[1,3]thiazolo[2,3-c][1,2,4]triazole-3-thiol](/img/structure/B1351818.png)